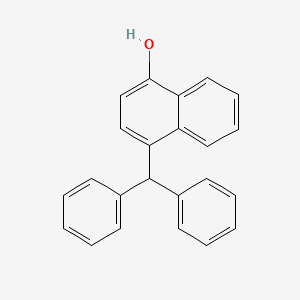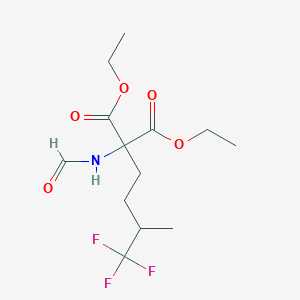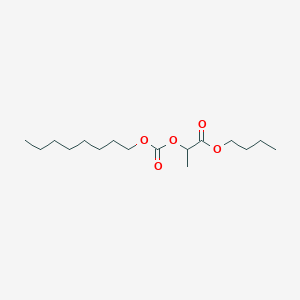
2-Octyloxycarbonyloxy-propionic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyloxycarbonyloxy-propionic acid butyl ester is an ester compound with a complex structure Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid butyl ester typically involves esterification reactions. One common method is the reaction between 2-Octyloxycarbonyloxy-propionic acid and butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Octyloxycarbonyloxy-propionic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
2-Octyloxycarbonyloxy-propionic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid butyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid, 2-butyl ester: Similar in structure but with different alkyl groups.
2-Propenoic acid, butyl ester: Another ester with a different acid component.
Methyl butanoate: A simpler ester with a different alcohol component.
Uniqueness
2-Octyloxycarbonyloxy-propionic acid butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5420-72-4 |
|---|---|
Molekularformel |
C16H30O5 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
butyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C16H30O5/c1-4-6-8-9-10-11-13-20-16(18)21-14(3)15(17)19-12-7-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
KESYLYOVDLLVCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)OC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


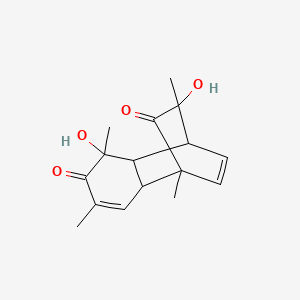

![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

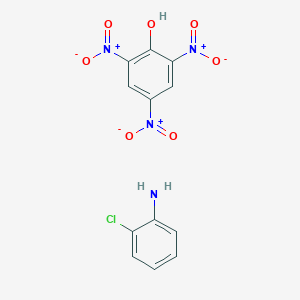
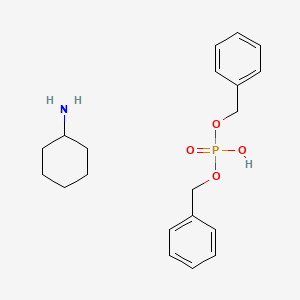
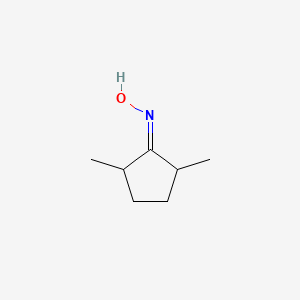
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
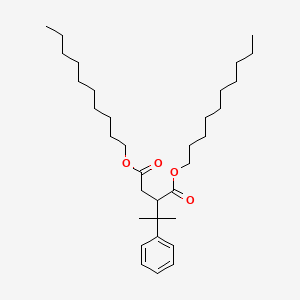

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
